molecular formula C10H14N2O3 B1507527 3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide CAS No. 473731-22-5

3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No.: B1507527
CAS No.: 473731-22-5
M. Wt: 210.23 g/mol
InChI Key: FPBUXVJWOCENMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a hydroxyl group, and a methylated benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Amide Coupling Reaction: This involves the reaction of 3-amino-2-hydroxybenzoic acid with N-(2-hydroxyethyl)methylamine under specific conditions such as the use of coupling reagents like DCC (Dicyclohexylcarbodiimide) and a suitable solvent like dichloromethane.

  • Reductive Amination: This method involves the reaction of 3-amino-2-hydroxybenzoic acid with N-(2-hydroxyethyl)methylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: The hydroxyl group in the compound can be oxidized to form a corresponding carboxylic acid derivative.

  • Reduction: The amino group can undergo reduction to form an amine derivative.

  • Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid can be used under acidic conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.

  • Substitution: Nucleophiles such as alkyl halides can be used in the presence of a base like triethylamine.

Major Products Formed:

  • Oxidation: 3-Amino-2-hydroxybenzoic acid

  • Reduction: 3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzylamine

  • Substitution: Various substituted benzamide derivatives

Scientific Research Applications

3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can serve as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It can be used in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical processes. The exact mechanism of action would depend on the specific application and target.

Comparison with Similar Compounds

  • 3-Amino-2-hydroxybenzoic acid: Lacks the N-(2-hydroxyethyl)methylamine moiety.

  • N-(2-hydroxyethyl)benzamide: Lacks the amino and hydroxyl groups on the benzene ring.

  • 3-Amino-2-hydroxy-N-methylbenzamide: Lacks the hydroxyethyl group.

This comprehensive overview provides a detailed understanding of 3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-12(5-6-13)10(15)7-3-2-4-8(11)9(7)14/h2-4,13-14H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBUXVJWOCENMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=C(C(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729821
Record name 3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473731-22-5
Record name 3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide
Reactant of Route 4
3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide
Reactant of Route 5
3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.